

Application Notes and Protocols: Visible-Light Promoted Reactions of 6-Aminouracil

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the visible-light promoted reactions of **6-aminouracil**, focusing on the sulfenylation at the 5-position. This emerging area of photochemistry offers a green and efficient method for the synthesis of 5-thio-substituted uracil derivatives, which are of significant interest in medicinal chemistry and drug development due to their biological activities.

Introduction

Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling a wide range of chemical transformations under mild and environmentally friendly conditions. The application of this technology to **6-aminouracil** derivatives opens new avenues for the synthesis of complex molecules with potential therapeutic applications. A notable advancement in this field is the catalyst-free, visible-light-promoted sulfenylation of **6-aminouracil**s, which allows for the formation of a C-S bond at the 5-position with high efficiency and selectivity.[1][2] This method avoids the need for transition metal catalysts or external oxidants, making it a cost-effective and sustainable approach.[1]

Application: Sulfenylation of 6-Aminouracils

The direct C-H sulfenylation of **6-aminouracil**s at the 5-position is a valuable transformation for the synthesis of biologically active molecules.[1] The reaction proceeds by reacting **6-aminouracil** and its derivatives with various thiols under the irradiation of a compact



fluorescent light (CFL) in dimethyl sulfoxide (DMSO) at room temperature.[1][2][3] This protocol has been shown to be tolerant of a wide range of **6-aminouracil** substrates, affording the desired sulfenylated products in good to excellent yields (59-94%).[1][2]

Quantitative Data Summary

The following table summarizes the reaction yields for the visible-light promoted sulfenylation of various **6-aminouracils** with different thiols.



Entry	6- Aminouracil Derivative (1)	Thiol (2)	Product (3)	Time (h)	Yield (%)
1	1,3-dimethyl- 6-aminouracil	Thiophenol	1,3-dimethyl- 5- (phenylthio)-6 -aminouracil	12	94
2	1,3-dimethyl- 6-aminouracil	4- Methylthioph enol	1,3-dimethyl- 6-amino-5- ((4- methylphenyl)thio)uracil	12	92
3	1,3-dimethyl- 6-aminouracil	4- Methoxythiop henol	1,3-dimethyl- 6-amino-5- ((4- methoxyphen yl)thio)uracil	13	89
4	1,3-dimethyl- 6-aminouracil	4- Chlorothioph enol	1,3-dimethyl- 6-amino-5- ((4- chlorophenyl) thio)uracil	14	85
5	1,3-dimethyl- 6-aminouracil	4- Bromothioph enol	1,3-dimethyl- 6-amino-5- ((4- bromophenyl) thio)uracil	14	82
6	1,3-dimethyl- 6-aminouracil	2- Naphthalenet hiol	1,3-dimethyl- 6-amino-5- (naphthalen- 2-ylthio)uracil	15	88



7	1,3-dimethyl- 6-aminouracil	Benzylthiol	5- (benzylthio)-1 ,3-dimethyl-6- aminouracil	16	75
8	6-aminouracil	Thiophenol	6-amino-5- (phenylthio)ur acil	18	65
9	1-methyl-6- aminouracil	Thiophenol	1-methyl-6- amino-5- (phenylthio)ur acil	16	72
10	6-amino-1,3- diethyluracil	Thiophenol	6-amino-1,3- diethyl-5- (phenylthio)ur acil	13	90

Experimental Protocols General Procedure for the Sulfenylation of 6 Aminouracil

This protocol details the catalyst-free, visible-light promoted sulfenylation of **6-aminouracils**.

Materials:

- 6-Aminouracil derivative (1 mmol)
- Thiol (1 mmol)
- Dimethyl sulfoxide (DMSO, 2 mL)
- Small round-bottom flask
- · Magnetic stir bar
- Compact Fluorescent Light (CFL, 20 W)



- Ethyl acetate
- Brine solution
- Anhydrous sodium sulfate
- Rotary evaporator

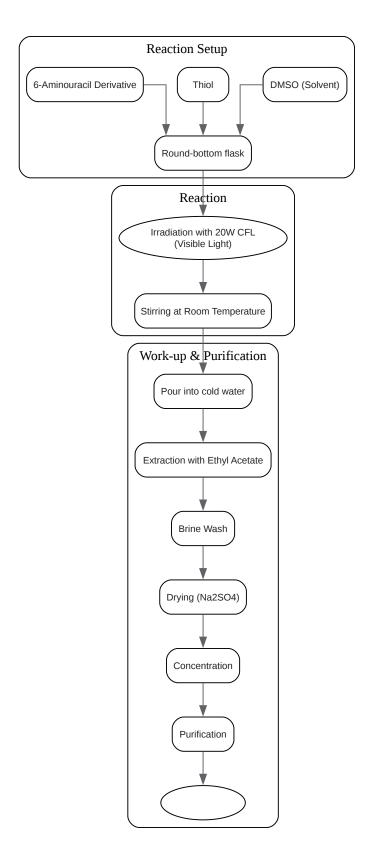
Procedure:

- To a small round-bottom flask equipped with a magnetic stir bar, add the 6-aminouracil derivative (1 mmol) and the corresponding thiol (1 mmol).[1]
- Add DMSO (2 mL) as the solvent.[1]
- Place the reaction vessel in an open-air setup and irradiate with a 20 W CFL lamp at room temperature.[1]
- Stir the reaction mixture for the time specified in the data table.
- Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- Upon completion of the reaction, pour the mixture into cold water.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).[1]
- Wash the combined organic fractions with brine solution (2 x 20 mL).[1]
- Dry the organic layer over anhydrous sodium sulfate.[1]
- Filter the solution and concentrate the organic fraction under vacuum using a rotary evaporator to obtain the crude product.[1]
- Purify the crude product by column chromatography if necessary.

Visualizations Reaction Workflow



The following diagram illustrates the general workflow for the visible-light promoted sulfenylation of **6-aminouracils**.





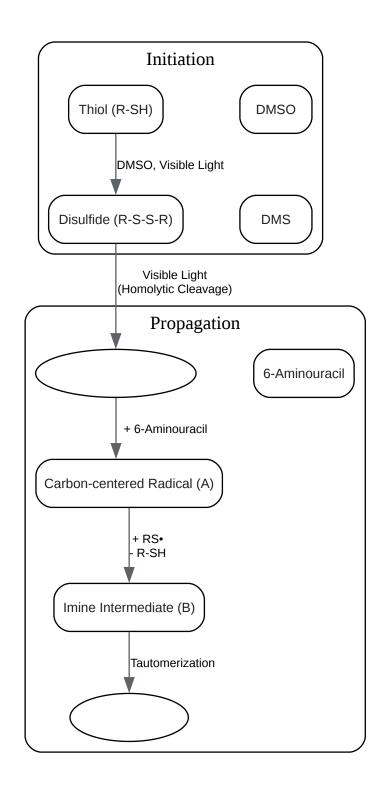
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Caption: General workflow for the sulfenylation of 6-aminouracils.

Proposed Reaction Mechanism

The plausible mechanism for the visible-light promoted, catalyst-free sulfenylation of **6-aminouracil** is depicted below. The reaction is believed to proceed through a radical pathway.





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Caption: Proposed mechanism for the sulfenylation of 6-aminouracil.

Conclusion



The visible-light promoted sulfenylation of **6-aminouracil**s represents a significant advancement in the synthesis of modified nucleobases.[1] This catalyst-free method is not only environmentally friendly but also highly efficient, providing a straightforward route to a variety of 5-thio-substituted uracil derivatives.[1] The mild reaction conditions and broad substrate scope make this protocol a valuable tool for researchers in medicinal chemistry and drug discovery. The ability to synthesize disulfides under similar conditions further enhances the utility of this methodology.[1][2]

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References

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